Dithiopyr
Dithiopyr
Dithiopyr is a member of pyridines, a thioester and an organofluorine compound.
Dithiopyr is under investigation in clinical trial NCT01236781 (Comparison of Full-Field Digital Mammography With Digital Breast Tomography for Screening Call-Back Rates).
Dithiopyr is a chemical used as a pre-emergent herbicide used to prevent crabgrass seeds from sprouting in the spring. Dithiopyr may alter microtubule polymerization and stability by interacting with microtubule associated proteins and/or microtubule organizing centers rather than interaction directly with tubulin.
Dithiopyr is under investigation in clinical trial NCT01236781 (Comparison of Full-Field Digital Mammography With Digital Breast Tomography for Screening Call-Back Rates).
Dithiopyr is a chemical used as a pre-emergent herbicide used to prevent crabgrass seeds from sprouting in the spring. Dithiopyr may alter microtubule polymerization and stability by interacting with microtubule associated proteins and/or microtubule organizing centers rather than interaction directly with tubulin.
Brand Name:
Vulcanchem
CAS No.:
97886-45-8
VCID:
VC21242919
InChI:
InChI=1S/C15H16F5NO2S2/c1-6(2)5-7-8(13(22)24-3)10(12(16)17)21-11(15(18,19)20)9(7)14(23)25-4/h6,12H,5H2,1-4H3
SMILES:
CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC
Molecular Formula:
C15H16F5NO2S2
Molecular Weight:
401.4 g/mol
Dithiopyr
CAS No.: 97886-45-8
Cat. No.: VC21242919
Molecular Formula: C15H16F5NO2S2
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dithiopyr is a member of pyridines, a thioester and an organofluorine compound. Dithiopyr is under investigation in clinical trial NCT01236781 (Comparison of Full-Field Digital Mammography With Digital Breast Tomography for Screening Call-Back Rates). Dithiopyr is a chemical used as a pre-emergent herbicide used to prevent crabgrass seeds from sprouting in the spring. Dithiopyr may alter microtubule polymerization and stability by interacting with microtubule associated proteins and/or microtubule organizing centers rather than interaction directly with tubulin. |
|---|---|
| CAS No. | 97886-45-8 |
| Molecular Formula | C15H16F5NO2S2 |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | 3-S,5-S-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate |
| Standard InChI | InChI=1S/C15H16F5NO2S2/c1-6(2)5-7-8(13(22)24-3)10(12(16)17)21-11(15(18,19)20)9(7)14(23)25-4/h6,12H,5H2,1-4H3 |
| Standard InChI Key | YUBJPYNSGLJZPQ-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC |
| Canonical SMILES | CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC |
| Boiling Point | 65 °C |
| Colorform | Pale, yellow, crystalline solid Solid, crystalline; chemically pure: white, technical grade: yellow to burnt yellow |
| Melting Point | 65.0 °C |
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